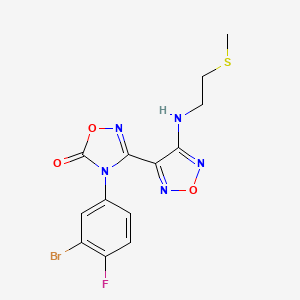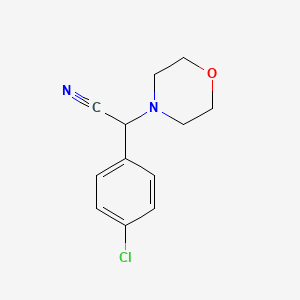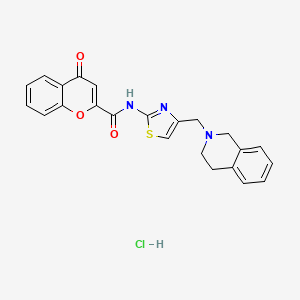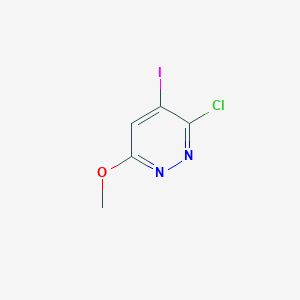
Ido-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ido-IN-12 is an inhibitor of indoleamine 2,3-dioxygenase (IDO), a rate-limiting enzyme of tryptophan catabolism through the kynurenine pathway . IDO plays a crucial role in the mechanisms of tolerance and its physiological functions include the suppression of potentially dangerous inflammatory processes in the body .
Molecular Structure Analysis
The molecular weight of Ido-IN-12 is 416.23 and its formula is C13H11BrFN5O3S . The exact molecular structure is not provided in the available resources.
Wissenschaftliche Forschungsanwendungen
Interdisciplinary Research and Measurement
Ido-IN-12's applications in scientific research can be understood through the lens of interdisciplinary scientific research (IDR). IDR is crucial in creating science and engineering indicators and involves integrating knowledge across various fields. Bibliometrics, network dynamics, and entropy are key measures in IDR, offering insights into the social dynamics leading to knowledge integration (Wagner et al., 2011).
Cancer Immunotherapy and Indoleamine 2,3-Dioxygenase Pathways
In cancer research, Ido-IN-12 is relevant due to its connection with indoleamine 2,3-dioxygenase (IDO) pathways. IDO plays a vital role in tumor, stromal, and immune cells, supporting inflammatory processes that lead to immune tolerance to tumor antigens. This role of IDO in cancer includes the suppression of T and NK cells and the promotion of tumor angiogenesis. Small-molecule inhibitors of IDO, like Ido-IN-12, exhibit anticancer activity and enhance immunotherapy, radiotherapy, or chemotherapy (Prendergast et al., 2014).
Osteosarcoma Cell Lines and IDO Activity
Ido-IN-12's implications are also seen in osteosarcoma research. IL-12 and IL-18 can enhance IDO activity in osteosarcoma cell lines, independent of IFN-gamma, pointing towards alternative pathways for IDO activation. This finding broadens the understanding of IDO's role in cancer and could influence the development of new therapies (Liebau et al., 2002).
Bioimage Data Integration and Publication
The Image Data Resource (IDR) offers a platform for linking data from imaging modalities with genetic or chemical databases. This integration facilitates the analysis of gene networks and reveals functional interactions. IDR is relevant for research involving Ido-IN-12, providing a resource for publishing and analyzing scientific image data (Williams et al., 2017).
Nanomedicine and Cancer Immunotherapy
Ido-IN-12 is significant in the field of nanomedicine, particularly for cancer immunotherapy. Nanoparticle-based drug delivery systems incorporating IDO inhibitors like Ido-IN-12 are an emerging approach to stimulate immune responses against cancer. The inhibition of IDO is a pivotal area in cancer immunotherapy research, with various preclinical studies demonstrating significant therapeutic effects (Zulfiqar et al., 2017).
Wirkmechanismus
Ido-IN-12 acts as an inhibitor of the IDO enzyme. The canonical mechanism of action of IDO involves the metabolic depletion of tryptophan and/or the accumulation of kynurenine, which inhibits immune cell effector functions and/or facilitates T cell death . By inhibiting IDO, Ido-IN-12 may prevent these immunosuppressive effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-3-[4-(2-methylsulfanylethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN5O3S/c1-24-5-4-16-11-10(17-23-18-11)12-19-22-13(21)20(12)7-2-3-9(15)8(14)6-7/h2-3,6H,4-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHHWEREOQPCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ido-IN-12 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2975841.png)


![9-benzyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975846.png)
![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2975847.png)



![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2975855.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975856.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2975860.png)
